N6-Dimethylaminomethylidene isoguanosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C13H18N6O5 |

|---|---|

Peso molecular |

338.32 g/mol |

Nombre IUPAC |

N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4-/t6-,8?,9+,12-/m1/s1 |

Clave InChI |

VBDFGPWFFLJGON-ZSKUVFEQSA-N |

SMILES isomérico |

CN(C)/C=N\C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |

SMILES canónico |

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origen del producto |

United States |

Foundational & Exploratory

N6-Dimethylaminomethylidene Isoguanosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: N6-Dimethylaminomethylidene isoguanosine is a modified nucleoside, an analogue of the naturally occurring isoguanosine. While isoguanosine itself has been a subject of interest for its unique base-pairing properties and potential therapeutic applications, detailed experimental data on this specific N6-substituted derivative remains limited in publicly accessible literature. This guide provides a comprehensive overview of its inferred chemical properties, a plausible synthetic route, and a proposed experimental workflow for its characterization, drawing upon established knowledge of related nucleoside chemistry. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel isoguanosine analogues.

Core Chemical Properties

| Property | Isoguanosine | This compound (Predicted) |

| Molecular Formula | C₁₀H₁₃N₅O₅[1] | C₁₃H₁₈N₆O₅ |

| Molecular Weight | 283.24 g/mol [1] | 338.32 g/mol |

| CAS Number | 1818-71-9[1] | Not available |

| Appearance | Solid | Solid (Predicted) |

| Solubility | Limited water solubility | Likely soluble in organic solvents (e.g., DMSO, DMF) |

| pKa | Data not readily available | Data not readily available |

| Melting Point | >360 °C (for isoguanine)[2] | Data not available |

Synthetic Methodology

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible route can be devised based on standard methodologies for the modification of the N6-amino group of purine nucleosides. The use of dialkylformamidines as protecting groups for the exocyclic amino function of adenosine is a well-established technique and can be adapted for isoguanosine.

Proposed Synthetic Protocol:

-

Protection of Ribose Hydroxyls: Isoguanosine is first treated with an appropriate protecting group reagent, such as TBDMS-Cl (tert-butyldimethylsilyl chloride) or acetic anhydride, to protect the hydroxyl groups of the ribose sugar. This prevents unwanted side reactions during the subsequent modification of the purine base.

-

Formation of the N6-Dimethylaminomethylidene Adduct: The protected isoguanosine is then reacted with dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves as the source of the dimethylaminomethylidene group. The reaction is typically carried out in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), and may be heated to drive the reaction to completion.

-

Deprotection: Following the successful modification of the N6-amino group, the protecting groups on the ribose hydroxyls are removed. The choice of deprotection agent and conditions depends on the specific protecting groups used in the first step. For example, silyl protecting groups are typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

-

Purification: The final product is purified using standard chromatographic techniques, such as silica gel column chromatography or high-performance liquid chromatography (HPLC), to yield pure this compound.

Experimental Workflow for Synthesis and Characterization:

Caption: A logical workflow for the synthesis and subsequent characterization of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological functions of this compound have not been reported, N6-substituted purine nucleosides, in general, are known to exhibit a range of biological activities. They can act as agonists or antagonists of purinergic receptors, or they can be incorporated into nucleic acids, potentially leading to chain termination or altered protein binding. Given that various N6-substituted adenosine analogues have shown antitumor properties[3], it is plausible that this compound could be investigated for similar activities.

Hypothetical Signaling Pathway Involvement:

Modified nucleosides can exert their effects through various mechanisms. One common pathway involves their phosphorylation by cellular kinases to the triphosphate form, which can then compete with natural nucleoside triphosphates for incorporation into DNA or RNA by polymerases. This can lead to the termination of nucleic acid synthesis or the introduction of mutations.

Caption: A generalized signaling pathway illustrating how a modified nucleoside like this compound might interfere with nucleic acid synthesis.

Disclaimer: The information provided in this technical guide regarding the synthesis, properties, and biological activity of this compound is largely predictive and based on the known chemistry of related compounds. Further experimental validation is required to confirm these characteristics.

References

Synthesis of N6-Dimethylaminomethylidene Isoguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N6-Dimethylaminomethylidene isoguanosine, a key intermediate in the synthesis of modified oligonucleotides. Isoguanosine (isoG), a structural isomer of guanosine, and its derivatives are of significant interest in various fields, including the development of therapeutic oligonucleotides, supramolecular chemistry, and the study of nucleic acid structures. The N6-dimethylaminomethylidene group serves as a crucial protecting group for the exocyclic amino function of isoguanosine during solid-phase oligonucleotide synthesis. This document outlines a robust two-step synthetic pathway, commencing with the synthesis of the isoguanosine core via diazotization of 2,6-diaminopurine riboside, followed by the protection of the N6-amino group using N,N-dimethylformamide dimethyl acetal (DMF-DMA). Detailed experimental protocols, quantitative data for the precursor, and workflow diagrams are provided to facilitate the practical application of this synthetic strategy in a research and development setting.

Introduction

Isoguanosine and its analogues are of considerable interest due to their unique base-pairing properties and biological activities. The this compound derivative is particularly valuable as a protected building block for the incorporation of isoguanosine into synthetic RNA and DNA strands. The dimethylformamidine protecting group is advantageous due to its ease of introduction, stability during oligonucleotide synthesis, and facile removal under standard deprotection conditions.

This guide details a reliable and scalable synthetic approach to this compound, providing researchers with the necessary information to produce this important compound for their studies.

Synthetic Pathway Overview

The synthesis of this compound is accomplished in two primary stages:

-

Synthesis of Isoguanosine (isoG): This step involves the conversion of commercially available 2,6-diaminopurine riboside to isoguanosine through a diazotization reaction.

-

Protection of the N6-Amino Group: The exocyclic amino group of isoguanosine is then protected with a dimethylaminomethylidene group using N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocols

Synthesis of Isoguanosine (isoG)

This protocol is adapted from a reported large-scale synthesis of high-purity isoguanosine.[1]

Materials:

-

2,6-Diaminopurine riboside

-

Acetic acid (AcOH)

-

Sodium nitrite (NaNO2)

-

Deionized water (H2O)

-

Aqueous ammonia (2.8%)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Activated charcoal

Procedure:

-

Suspend 2,6-diaminopurine riboside in deionized water at room temperature.

-

Add acetic acid to the suspension over 5 minutes with stirring.

-

Slowly add a solution of sodium nitrite in deionized water dropwise to the reaction mixture.

-

Stir the resulting clear solution for 40 minutes at room temperature, during which it will turn yellow.

-

In an ice water bath, adjust the pH of the solution to 7 with 2.8% aqueous ammonia to precipitate the crude product.

-

Collect the precipitate by filtration.

-

For purification, dissolve the crude product in 0.1 M HCl with heating.

-

Add activated charcoal to the hot solution and perform a hot filtration.

-

Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to precipitate the purified isoguanosine.

-

Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Synthesis of this compound

The following is a proposed experimental protocol based on the general reactivity of N,N-dimethylformamide dimethyl acetal with the exocyclic amino groups of nucleosides.

Materials:

-

Isoguanosine (from step 3.1)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous methanol (MeOH) or N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dry the isoguanosine under high vacuum for several hours.

-

Suspend the dried isoguanosine in anhydrous methanol or DMF in a flask under an inert atmosphere.

-

Add an excess (typically 2-3 equivalents) of N,N-dimethylformamide dimethyl acetal to the suspension.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Upon completion, evaporate the solvent and excess reagent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Isoguanosine

| Parameter | Value | Reference |

| Starting Material | 2,6-Diaminopurine riboside | [1] |

| Yield | High Purity | [1] |

| Molar Mass | 283.24 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

Visualization of Experimental Workflow

Potential Biological Relevance

While this compound is primarily a protected intermediate for chemical synthesis, the core isoguanosine moiety has been implicated in various biological contexts. Isoguanosine and its derivatives can form alternative base pairs and have been studied for their potential roles in mutagenesis and as components of therapeutic oligonucleotides. The diagram below illustrates a generalized view of how isoguanosine, once incorporated into an oligonucleotide, might influence biological pathways.

Conclusion

The synthesis of this compound is a critical process for the advancement of nucleic acid chemistry and the development of novel oligonucleotide-based therapeutics. The two-step synthetic pathway presented in this guide, involving the diazotization of 2,6-diaminopurine riboside followed by protection with DMF-DMA, offers a reliable and scalable method for producing this essential building block. The detailed protocols and workflow diagrams are intended to provide researchers with a practical resource for the synthesis and utilization of this compound in their ongoing research and development endeavors.

References

The Dawn of a Non-Canonical Nucleoside: A Technical Guide to the Discovery and History of Isoguanosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine, a structural isomer of the canonical nucleoside guanosine, has carved a unique niche in the landscape of chemical biology and drug development. Its distinct hydrogen bonding pattern, arising from the transposition of the C2 carbonyl and C6 amino groups, imparts fascinating self-assembly properties and diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of isoguanosine and its derivatives, detailing key synthetic methodologies, summarizing crucial quantitative data, and visualizing relevant biochemical pathways and experimental workflows.

A Historical Odyssey: The Discovery and Isolation of Isoguanosine

The story of isoguanosine begins not in a biological context, but in the realm of synthetic chemistry. The foundational purine, isoguanine (2-oxo-6-aminopurine), was first synthesized by the pioneering chemist Emil Fischer in 1897.[1] However, its existence in nature remained unknown for several decades.

The first isolation of an isoguanosine derivative from a natural source occurred in 1932, when Cherbuliez and Bernhard isolated a novel glycoside from croton beans (Croton tiglium), which they named crotonoside.[2][3] Subsequent work by Spies and colleagues in 1935 confirmed that the sugar moiety of crotonoside is D-ribose, establishing its identity as 9-β-D-ribofuranosylisoguanine, or isoguanosine.[1] Further investigations confirmed the N9 linkage of the ribose to the isoguanine base in 1939.[1]

Isoguanine itself was later isolated from the wings of the butterfly Prioneris thestylis in 1940 and the digestive glands of the sea slug Diaulula sandiegensis in 1981.[1] More recently, isoguanosine has been identified and quantified in RNA from mouse liver and in human urine and cerebrospinal fluid, suggesting potential biological roles that are not fully understood.[4]

Synthetic Strategies for Isoguanosine and Its Derivatives

The limited natural abundance of isoguanosine has necessitated the development of robust synthetic routes. These methods can be broadly categorized into three main approaches: functional group introduction on an existing purine ring, rearrangement of guanosine, and construction of the purine ring from an imidazole precursor.

Functional Group Interconversion on Pre-existing Purine Scaffolds

One of the earliest and most common methods for synthesizing isoguanosine involves the diazotization of 2,6-diaminopurine riboside. This reaction, typically carried out using sodium nitrite in an acidic medium, selectively converts the 2-amino group to a hydroxyl group, yielding isoguanosine.[2][5] This approach is amenable to large-scale synthesis.[2]

Synthesis from Guanosine

Isoguanosine can also be synthesized from its more common isomer, guanosine. This transformation involves the exchange of the C2 amino and C6 carbonyl groups.[1] While conceptually straightforward, these multi-step procedures can be complex and may result in lower overall yields compared to other methods.[6]

Ring Construction from Imidazole Precursors

A third strategy involves the construction of the purine ring system from a 5-amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside) precursor.[1] This method offers a versatile route to various purine analogues, including isoguanosine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of isoguanosine and its derivatives.

Table 1: Synthetic Yields of Isoguanosine and Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,6-Diaminopurine Riboside | NaNO₂, Acetic Acid | Isoguanosine | 41 | [2] |

| 2-Amino-2'-deoxy-2'-fluoro-d-adenosine | NaNO₂, Acetic Acid | 2'-Fluoro-isoguanosine | 43 | [2] |

| Diaminopurine 2'-deoxyriboside | NaNO₂, Acetic Acid | 2'-Deoxy-isoguanosine | Not specified | [2] |

| 2,6-Diamino-9-β-D-glucopyranosylpurine | Nitrous Acid | 9-β-D-Glucopyranosyl-isoguanine | 55 | [1] |

| 2,6-Diamino-9-β-D-ribofuranosylpurine | Nitrous Acid | 9-β-D-Ribofuranosyl-isoguanine | 57 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Large-Scale Synthesis of Isoguanosine via Diazotization

This protocol is adapted from the procedure described by Wang et al. (2024).[2]

Materials:

-

2,6-Diaminopurine riboside (200 g, 0.71 mol)

-

Deionized water (H₂O)

-

Acetic acid (AcOH) (1 L, 17.4 mol)

-

Sodium nitrite (NaNO₂) (122 g, 1.76 mol)

-

Aqueous ammonia (2.8%)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Activated charcoal

Procedure:

-

Suspend 2,6-diaminopurine riboside (200 g) in 4 L of H₂O at room temperature.

-

Add 1 L of AcOH over 5 minutes with stirring.

-

Prepare a solution of NaNO₂ (122 g) in 1 L of H₂O and add it dropwise to the reaction mixture.

-

Stir the resulting clear solution for 40 minutes at room temperature to obtain a yellow solution.

-

In an ice water bath, adjust the pH of the solution to 7 with 2.8% aqueous NH₃ to precipitate the crude product.

-

Isolate the precipitate by filtration.

-

Dissolve the precipitate in 0.1 M HCl with heating.

-

Add activated charcoal and perform a hot filtration.

-

Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to precipitate the purified isoguanosine.

-

Isolate the final product by filtration, wash with ice water, and dry under vacuum.

Biological Activities and Signaling Pathways

Isoguanosine and its derivatives have demonstrated a range of biological activities, including potential applications in cancer therapy and as tools in molecular biology.[2][7]

Antitumor Activity

Certain isoguanosine derivatives have shown antitumor activity. For instance, an isoguanosine-based dual-functional hydrogel has been investigated for its potential in localized drug delivery for oral squamous cell carcinoma.[2] Some derivatives may induce apoptosis through the caspase-dependent signaling pathway.[1]

Interaction with Nucleic Acids and Enzymes

Isoguanosine's unique hydrogen bonding capabilities allow it to form a base pair with isocytidine.[8] This non-natural base pair has been explored for expanding the genetic alphabet. Various polymerases, including T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I, can recognize the isoguanosine-isocytidine base pair.[8] However, T4 DNA polymerase does not.[8]

Supramolecular Chemistry and Future Directions

Beyond its biological roles, isoguanosine is a valuable building block in supramolecular chemistry.[7][9] It can self-assemble into higher-order structures like tetramers and decamers in the presence of cations.[7] These assemblies have potential applications in the development of ionophores, hydrogels for drug delivery, and novel biomaterials.[2][7]

The ongoing research into isoguanosine and its derivatives continues to uncover new facets of its chemistry and biology. Future work will likely focus on elucidating its precise biological functions, developing more efficient and stereoselective synthetic methods, and harnessing its unique properties for applications in nanotechnology and medicine.

References

- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification and quantification of isoguanosine in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanosine and isoguanosine derivatives for supramolecular devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Elucidation of the Structure of N6-Dimethylaminomethylidene Isoguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of N6-Dimethylaminomethylidene isoguanosine, a modified purine nucleoside. Drawing upon established analytical techniques in organic chemistry and spectroscopy, this document outlines a systematic approach to confirming the molecular structure of this compound, from its synthesis to its detailed characterization. The protocols and data presented herein are compiled to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel nucleoside analogues for therapeutic and diagnostic applications.

Synthesis and Purification

The synthesis of this compound is hypothesized to proceed via a multi-step pathway starting from a protected isoguanosine derivative. A plausible synthetic route involves the protection of the ribose hydroxyl groups, followed by the introduction of the dimethylaminomethylidene moiety onto the N6-amino group, and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

-

Protection of Isoguanosine: To a solution of isoguanosine in dry pyridine, add 2.2 equivalents of tert-Butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with methanol and evaporate the solvent under reduced pressure. Purify the resulting 2',3',5'-tri-O-TBDMS-isoguanosine by silica gel column chromatography.

-

Formation of the N6-Dimethylaminomethylidene group: Dissolve the protected isoguanosine in dry N,N-Dimethylformamide (DMF). Add 1.5 equivalents of N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Heat the reaction mixture to 80°C for 4 hours. After cooling to room temperature, remove the solvent in vacuo.

-

Deprotection: Dissolve the resulting product in Tetrahydrofuran (THF) and add a 1M solution of Tetrabutylammonium fluoride (TBAF) in THF. Stir at room temperature for 2 hours. Evaporate the solvent and purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield this compound.

Spectroscopic and Spectrometric Analysis

The definitive structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of the synthesized compound.

-

Instrument: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a 1 mg/mL solution of the purified compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid.

-

Analysis Mode: Positive ion mode.

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000.

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₁₈N₆O₅ |

| Monoisotopic Mass | 354.1393 Da |

| [M+H]⁺ (Calculated) | 355.1471 |

| [M+Na]⁺ (Calculated) | 377.1290 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity.

-

Instrument: A 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra at 25°C.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 8.10 | s | - |

| N=CH-N | 8.65 | s | - |

| N(CH₃)₂ | 3.25 | s | - |

| N(CH₃)₂ | 3.15 | s | - |

| H-1' | 5.90 | d | 5.5 |

| H-2' | 4.65 | t | 5.5 |

| H-3' | 4.30 | t | 5.0 |

| H-4' | 4.15 | m | - |

| H-5'a | 3.95 | dd | 12.0, 2.5 |

| H-5'b | 3.80 | dd | 12.0, 4.0 |

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 158.5 |

| C-4 | 150.0 |

| C-5 | 115.0 |

| C-6 | 155.0 |

| C-8 | 140.0 |

| N=CH-N | 160.0 |

| N(CH₃)₂ | 41.0, 35.0 |

| C-1' | 88.0 |

| C-2' | 74.0 |

| C-3' | 70.5 |

| C-4' | 86.0 |

| C-5' | 61.5 |

Visualizing the Structure and Elucidation Workflow

Graphical representations are essential for understanding the molecular structure and the logical flow of its elucidation process.

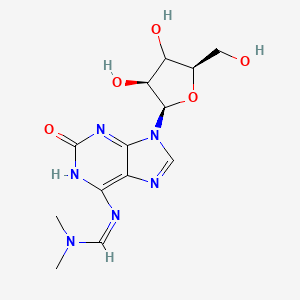

Caption: Chemical structure of this compound.

The process of structure elucidation follows a logical progression from synthesis to comprehensive analysis.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic combination of organic synthesis and advanced spectroscopic techniques. The presented protocols for synthesis and analysis, along with the tabulated predictive data, provide a robust framework for researchers working with modified nucleosides. The confirmation of the elemental composition by high-resolution mass spectrometry, coupled with the detailed connectivity information from 1D and 2D NMR experiments, allows for the unambiguous assignment of the molecular structure. This guide serves as a practical reference for the characterization of novel purine derivatives in the context of drug discovery and chemical biology.

Theoretical Framework for the Analysis of N6-Dimethylaminomethylidene Isoguanosine: A Guide for Researchers

For Immediate Release

This technical guide outlines a theoretical framework for the study of N6-Dimethylaminomethylidene isoguanosine, a modified purine nucleoside of interest to researchers in drug development and chemical biology. While direct theoretical studies on this specific compound are not available in the current body of scientific literature, this document provides a comprehensive overview of the computational and experimental methodologies that can be applied, using the parent molecule, isoguanosine, as a foundational model. This whitepaper is intended to serve as a roadmap for scientists and researchers embarking on the computational analysis of novel isoguanosine derivatives.

Isoguanosine, an isomer of guanosine, exhibits unique self-assembly properties and has been explored for its potential in supramolecular chemistry and as a component of modified nucleic acids.[1][2] The introduction of an N6-Dimethylaminomethylidene group may further modulate its electronic properties, hydrogen bonding capabilities, and biological activity. Understanding these modifications at a quantum mechanical level is crucial for rational drug design and the development of novel biomaterials.

Proposed Theoretical and Experimental Workflow

A systematic approach to characterizing this compound would involve a combination of computational modeling and experimental validation. The following workflow represents a standard protocol for such an investigation.

Theoretical Methodologies for Isoguanosine Derivatives

The theoretical investigation of nucleoside analogs typically employs quantum chemical methods to elucidate their structural, electronic, and photophysical properties. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for these analyses.[3][4]

Ground State Optimization

The initial step in the computational study is the optimization of the ground state geometry of the molecule. This is crucial for determining the most stable conformations, such as the syn and anti orientations of the sugar moiety relative to the nucleobase.

Protocol:

-

Model Building: Construct the 3D structure of this compound.

-

Conformational Search: Perform a systematic search for low-energy conformers, particularly focusing on the rotation around the glycosidic bond.

-

Geometry Optimization: Optimize the geometry of the identified conformers using a suitable level of theory, such as B3LYP with the 6-31+G(d,p) basis set.

-

Solvation Model: Incorporate the effects of a solvent (e.g., water) using an implicit solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM).

-

Energy Refinement: Perform single-point energy calculations at a higher level of theory, for instance, B3LYP/6-311++G(d,p), to obtain more accurate relative energies of the conformers.[3]

Excited State Analysis

To understand the photostability and potential fluorescence properties of the modified isoguanosine, TD-DFT calculations are employed. These calculations provide insights into the nature of electronic transitions and the decay pathways from excited states.

Protocol:

-

Vertical Excitation Energies: Using the optimized ground-state geometries, calculate the vertical excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum.

-

Excited State Characterization: Analyze the molecular orbitals involved in the electronic transitions to determine their character (e.g., ππ, nπ, charge transfer).

-

Excited State Relaxation: Explore the potential energy surfaces of the lowest excited states to identify relaxation pathways, such as internal conversion and intersystem crossing, which govern the photostability of the molecule.[3][4]

De Novo Purine Biosynthesis Pathway

The synthesis of purine nucleosides in biological systems occurs through the de novo pathway, a multi-step enzymatic process that assembles the purine ring from simpler precursors. Understanding this pathway provides context for the biological relevance of modified purines.

Quantitative Data on Isoguanosine

While data for this compound is unavailable, studies on isoguanosine provide valuable benchmarks. The photophysical properties of isoguanosine have been investigated, revealing its ultrafast decay from the excited state, which contributes to its photostability.[3][4]

| Property | dIsoGuo (in water, pH 7.4) | IsoGuo (in water, pH 7.4) | Reference |

| Excited State Lifetimes | |||

| τ1 (ps) | 0.30 ± 0.01 | 0.24 ± 0.02 | [3] |

| τ2 (ps) | 0.95 ± 0.02 | 1.33 ± 0.02 | [3] |

| Computational Data | |||

| Most Stable Tautomer | syn-H1 | syn-H1 | [3] |

| S1 State Character | 1ππ(La) | 1ππ(La) | [3] |

Future Directions

The theoretical framework presented here provides a clear path for the investigation of this compound. The proposed computational studies will yield critical insights into its structural and electronic properties, which can then be validated through synthesis and experimental spectroscopy. Such studies are essential for unlocking the full potential of modified nucleosides in various applications, from therapeutics to nanotechnology.[1] Researchers are encouraged to adopt this integrated approach to accelerate the discovery and development of novel purine derivatives.

References

- 1. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]

- 2. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]

- 4. Computational Study of the Excited State Properties of Modified RNA Nucleobases – Alex Brown Lab [alexbrown.chem.ualberta.ca]

N6-Dimethylaminomethylidene Isoguanosine: A Synthetic Nucleoside Analog for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Dimethylaminomethylidene isoguanosine is a synthetic purine nucleoside analog that holds potential as a therapeutic agent, particularly in the realm of oncology. As a derivative of isoguanosine, an isomer of the naturally occurring guanosine, it belongs to a class of compounds known for their ability to interfere with nucleic acid metabolism and induce cell death in rapidly proliferating cells. This technical guide provides a comprehensive overview of this compound, including its synthesis, proposed mechanisms of action, and relevant experimental protocols for its evaluation. While specific quantitative data for this particular analog is limited in publicly available literature, this document compiles information from closely related N6-substituted and isoguanosine analogs to provide a foundational understanding for researchers.

Introduction

Purine nucleoside analogs represent a cornerstone in the development of antiviral and anticancer chemotherapeutics. Their structural similarity to endogenous nucleosides allows them to be recognized and processed by cellular enzymes, leading to their incorporation into DNA and RNA or the inhibition of key enzymes involved in nucleic acid synthesis. This interference with fundamental cellular processes can lead to the selective killing of cancer cells, which are characterized by their high rate of proliferation.

Isoguanosine and its derivatives are of particular interest due to their unique hydrogen bonding patterns, which differ from those of natural guanosine. This alteration can lead to novel biological activities. The addition of a dimethylaminomethylidene group at the N6 position of isoguanosine is a chemical modification intended to modulate the compound's solubility, stability, and interaction with biological targets.

Chemical Structure and Synthesis

Chemical Name: N'-[9-(β-D-ribofuranosyl)-2-oxo-1,2-dihydro-9H-purin-6-yl]-N,N-dimethylmethanimidamide

Molecular Formula: C₁₃H₁₈N₆O₅

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found, a plausible synthetic route can be devised based on established methods for the synthesis of N6-substituted isoguanosine and adenosine analogs. The general approach involves the modification of a protected isoguanosine precursor.

Proposed Synthetic Workflow:

A potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization of reaction conditions, solvents, and purification methods.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for N6-Substitution (Illustrative)

-

Protection: Isoguanosine is first treated with a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole in a suitable solvent (e.g., DMF) to protect the hydroxyl groups of the ribose sugar.

-

Activation and Substitution: The protected isoguanosine is then reacted with dimethylformamide dimethyl acetal (DMF-DMA). This reagent can react directly with the exocyclic amino group to form the dimethylaminomethylidene moiety. The reaction is typically carried out in an inert solvent and may require heating.

-

Deprotection: The protecting groups on the ribose are removed using a deprotecting agent such as tetrabutylammonium fluoride (TBAF) in a solvent like THF.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel to yield the desired this compound.

Biological Activity and Mechanism of Action

Based on the known activities of related purine nucleoside analogs, this compound is anticipated to exhibit anticancer properties through one or more of the following mechanisms:

-

Inhibition of DNA Synthesis: As a nucleoside analog, it can be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and halting DNA replication.

-

Induction of Apoptosis: By causing DNA damage or interfering with cellular metabolism, the compound can trigger programmed cell death, or apoptosis. This is a key mechanism for the elimination of cancer cells.

Signaling Pathway: Hypothetical Apoptosis Induction

The following diagram illustrates a potential signaling pathway for apoptosis induced by a nucleoside analog like this compound. This is a generalized pathway and the specific involvement of each component would need to be experimentally verified for this compound.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Quantitative Data

As of the latest literature review, specific quantitative data, such as IC50 values for the cytotoxic activity of this compound against various cancer cell lines, are not publicly available. Research in this area would require the experimental determination of these values. The following table is a template for how such data could be presented.

Table 1: Template for In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µM) |

| e.g., MCF-7 | Breast Cancer | Data not available |

| e.g., A549 | Lung Cancer | Data not available |

| e.g., HeLa | Cervical Cancer | Data not available |

| e.g., HL-60 | Leukemia | Data not available |

Experimental Protocols

To evaluate the anticancer potential of this compound, a series of in vitro assays are essential.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, to confirm apoptosis induction.

Protocol:

-

Cell Lysis: Treat cells with the compound, harvest, and lyse them to release cellular contents.

-

Substrate Addition: Add a caspase-3 specific substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

-

Incubation: Incubate the mixture to allow the active caspase-3 to cleave the substrate.

-

Detection: Measure the product of the cleavage reaction using a spectrophotometer or fluorometer.

-

Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.

Conclusion and Future Directions

This compound is a promising synthetic nucleoside analog that warrants further investigation for its potential as an anticancer agent. The proposed mechanisms of action, including the inhibition of DNA synthesis and induction of apoptosis, are consistent with the activities of other compounds in its class. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo evaluation of its efficacy and safety. Determining its IC50 values against a panel of cancer cell lines, elucidating the specific signaling pathways it modulates, and conducting preclinical animal studies will be crucial steps in advancing this compound towards clinical development.

Methodological & Application

Application Notes and Protocols for the Incorporation of N6-Dimethylaminomethylidene Isoguanosine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (iG) is a structural isomer of guanosine that offers unique base-pairing properties, distinct from the canonical Watson-Crick base pairs. The incorporation of iG into oligonucleotides has garnered significant interest in various fields, including diagnostics, therapeutics, and synthetic biology. The N6-Dimethylaminomethylidene protecting group provides a facile method for the chemical synthesis of iG-containing oligonucleotides via phosphoramidite chemistry. This document provides detailed application notes and experimental protocols for the successful incorporation of N6-Dimethylaminomethylidene isoguanosine into synthetic oligonucleotides.

Applications

The unique pairing properties of isoguanosine, primarily its ability to form a stable base pair with isocytosine (iC), allow for the expansion of the genetic alphabet. This has several potential applications:

-

Therapeutic Oligonucleotides: Antisense oligonucleotides and siRNAs containing iG can be designed to have increased specificity and binding affinity to their target RNA, potentially leading to enhanced therapeutic efficacy. The altered hydrogen bonding pattern can also confer resistance to nuclease degradation.

-

Molecular Diagnostics: The specificity of the iG:iC base pair can be exploited for the development of highly specific diagnostic probes for the detection of mutations or specific nucleic acid sequences.

-

Synthetic Biology and Genetic Alphabet Expansion: The creation of an orthogonal base pair allows for the storage and retrieval of increased genetic information, opening new avenues in synthetic biology and biotechnology.

Data Presentation

Table 1: Coupling Efficiency of Modified Isoguanosine Phosphoramidite

| Phosphoramidite | Coupling Time (s) | Coupling Efficiency (%) | Activator | Reference |

| 2'-deoxy-N6-[(diisobutylamino)methylidene]-5'-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)isoguanosine, 3'-(2-cyanoethyl diisopropylphosphoramidite) | ≥ 600 | > 97 | Tetrazole | [1] |

Note: The data presented is for a closely related N6-diisobutylformamidine protected isoguanosine phosphoramidite, which is expected to have similar reactivity to the N6-dimethylaminomethylidene derivative.

Table 2: Thermal Stability of DNA Duplexes Containing Isoguanine:Cytosine Base Pairs

| Duplex Sequence | Tm (°C) | Conditions | Reference |

| 5'-d(TiGiCAiCiGiGAiCT) + 5'-d(ACGTGCCTGA) | Not specified | Stable duplex formation observed by NMR at 2°C, consistent with earlier Tm measurements. | [2][3] |

| General observation for isoguanine-isocytosine pairing | Slightly stronger than G-C pairing | Not specified | [4] |

| isoGd-5-methyl-isoCd pair | Isoenergetic with G-C pair | Not specified | [4] |

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N6-dimethylformamidine-2'-deoxyisoguanosine-3'-O-phosphoramidite

The synthesis of the N6-dimethylaminomethylidene protected isoguanosine phosphoramidite is a multi-step process. A closely related procedure using a diisobutylformamidine protecting group has been described and can be adapted. The key steps involve the protection of the exocyclic amine of 2'-deoxyisoguanosine, followed by dimethoxytritylation of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.

Materials:

-

2'-deoxyisoguanosine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

Procedure:

-

Protection of the N6-amino group:

-

Dissolve 2'-deoxyisoguanosine in anhydrous methanol.

-

Add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting N6-dimethylformamidine-2'-deoxyisoguanosine by silica gel chromatography.

-

-

5'-O-Dimethoxytritylation:

-

Co-evaporate the N6-protected nucleoside with anhydrous pyridine.

-

Dissolve the dried compound in anhydrous pyridine.

-

Add DMT-Cl in portions and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with methanol.

-

Extract the product with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and purify the 5'-O-DMT-N6-dimethylformamidine-2'-deoxyisoguanosine by silica gel chromatography.[5]

-

-

3'-O-Phosphitylation:

-

Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

-

Add N,N-Diisopropylethylamine (DIPEA).

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction with methanol.

-

Extract the product and purify by silica gel chromatography to yield the final phosphoramidite.

-

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the modified isoguanosine phosphoramidite into oligonucleotides is performed on an automated DNA synthesizer using standard phosphoramidite chemistry.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the desired initial nucleoside.

-

Standard DNA phosphoramidites (dA, dC, dG, T).

-

5'-O-DMT-N6-dimethylformamidine-2'-deoxyisoguanosine-3'-O-phosphoramidite solution in anhydrous acetonitrile.

-

Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile).

-

Capping solutions (Cap A and Cap B).

-

Oxidizing solution (Iodine/water/pyridine).

-

Deblocking solution (e.g., 3% Trichloroacetic acid in DCM).

-

Anhydrous acetonitrile.

Synthesis Cycle:

-

Deblocking: Removal of the 5'-DMT group from the solid support-bound nucleoside with the deblocking solution.

-

Coupling: Activation of the incoming phosphoramidite (standard or modified) with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. For the modified isoguanosine phosphoramidite, an extended coupling time of at least 600 seconds is recommended to achieve high coupling efficiency.[1]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

-

Repeat the cycle until the desired oligonucleotide sequence is synthesized.

Protocol 3: Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The N6-dimethylformamidine group is labile under mild acidic conditions.

Materials:

-

Concentrated ammonium hydroxide.

-

Optional: Methylamine solution.

-

Imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) for acidic deprotection.[6][7]

Procedure:

-

Cleavage from Support and Base Deprotection:

-

Treat the CPG support with concentrated ammonium hydroxide at room temperature or 55°C. The duration depends on the other protecting groups used in the synthesis. For standard protecting groups, heating at 55°C for 8-15 hours is common.[8]

-

Alternatively, a mixture of ammonium hydroxide and methylamine (AMA) can be used for faster deprotection.

-

-

Removal of the N6-dimethylformamidine group:

-

If the standard ammonolysis does not completely remove the formamidine group, a mild acidic wash can be performed.

-

After evaporation of the ammonia, the oligonucleotide can be treated with a solution of imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) to facilitate the removal of the amidine group.[6][7]

-

-

Purification:

-

The crude oligonucleotide can be purified by various methods such as Polyacrylamide Gel Electrophoresis (PAGE), High-Performance Liquid Chromatography (HPLC), or cartridge purification.

-

Mandatory Visualizations

Caption: Workflow for oligonucleotide synthesis incorporating this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 5. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Synthesis of N6-Dimethylaminomethylidene Isoguanosine Phosphoramidite: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N6-Dimethylaminomethylidene isoguanosine phosphoramidite, a crucial building block for the incorporation of the non-canonical nucleobase isoguanosine into synthetic oligonucleotides. This protocol is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. The methodologies detailed herein are based on established principles of nucleoside chemistry and phosphoramidite synthesis.

Isoguanosine is of significant interest in the development of therapeutic oligonucleotides and diagnostic probes due to its unique base-pairing properties with isocytosine, forming a stable, alternative Watson-Crick-like base pair. The N6-dimethylaminomethylidene protecting group offers a readily cleavable modification for the exocyclic amine of isoguanosine, essential for efficient solid-phase oligonucleotide synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound phosphoramidite from 2'-deoxyisoguanosine involves a multi-step process. The key stages include the protection of the exocyclic amino group, protection of the 5'-hydroxyl group, and the final phosphitylation of the 3'-hydroxyl group. An additional protection of the O2-position of the isoguanosine base is often necessary for optimal synthesis.

Caption: Synthetic pathway for this compound phosphoramidite.

II. Experimental Protocols

The following protocols provide detailed methodologies for each key synthetic step. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Step 1: N6-Protection of 2'-Deoxyisoguanosine

The protection of the exocyclic amine at the N6 position is the initial and critical step to prevent side reactions during the subsequent synthesis. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as an effective reagent for this purpose, yielding the N6-dimethylaminomethylidene protected isoguanosine.

Experimental Workflow:

Caption: Workflow for the N6-protection of 2'-deoxyisoguanosine.

Protocol:

-

Suspend 2'-deoxyisoguanosine (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the N6-dimethylaminomethylidene protected product.

| Parameter | Value | Reference |

| Starting Material | 2'-Deoxyisoguanosine | - |

| Reagent | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | - |

| Solvent | Anhydrous Dimethylformamide (DMF) | - |

| Reaction Time | 16-24 hours | - |

| Temperature | Room Temperature | - |

| Purification | Silica Gel Chromatography | - |

| Typical Yield | 80-90% | Estimated |

Step 2: 5'-O-Dimethoxytritylation

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to ensure selective reaction at the 3'-hydroxyl group during the final phosphitylation step. The DMT group also facilitates purification and quantification during automated oligonucleotide synthesis.

Protocol:

-

Co-evaporate the N6-protected 2'-deoxyisoguanosine (1.0 eq) with anhydrous pyridine.

-

Dissolve the dried compound in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.2 eq).

-

Stir the reaction at room temperature for 3-5 hours.[1]

-

Quench the reaction with methanol.

-

Partition the mixture between dichloromethane and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

-

Purify the product by silica gel chromatography.[1]

| Parameter | Value | Reference |

| Starting Material | N6-Dimethylaminomethylidene-2'-deoxyisoguanosine | - |

| Reagent | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | [1] |

| Solvent | Anhydrous Pyridine | [1] |

| Reaction Time | 3-5 hours | [1] |

| Temperature | Room Temperature | [1] |

| Purification | Silica Gel Chromatography | [1] |

| Typical Yield | 85-95% | Estimated |

Step 3: 3'-O-Phosphitylation

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group. This is typically achieved using 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite in the presence of an activator.

Protocol:

-

Dry the 5'-O-DMT-N6-dimethylaminomethylidene-2'-deoxyisoguanosine (1.0 eq) by co-evaporation with anhydrous acetonitrile.

-

Dissolve the dried compound in anhydrous dichloromethane.

-

Add 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite (1.5 eq).[1]

-

Add an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI) (0.5 eq).

-

Stir the reaction at room temperature for 4-6 hours.[1]

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the final phosphoramidite.

| Parameter | Value | Reference |

| Starting Material | 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine | - |

| Reagent | 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite | [1] |

| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) | - |

| Solvent | Anhydrous Dichloromethane | [1] |

| Reaction Time | 4-6 hours | [1] |

| Temperature | Room Temperature | [1] |

| Purification | Silica Gel Chromatography | [1] |

| Typical Yield | 70-85% | Estimated |

III. Characterization

The identity and purity of the synthesized this compound phosphoramidite should be confirmed by standard analytical techniques, including:

-

³¹P NMR Spectroscopy: To confirm the presence of the phosphoramidite group, which typically shows two diastereomeric peaks around 149 ppm.

-

¹H NMR Spectroscopy: To verify the presence of all protecting groups (DMT, dimethylaminomethylidene, and cyanoethyl) and the overall structure of the nucleoside.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product.

IV. Storage and Handling

This compound phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at -20°C. Handle the compound in a dry environment, and use anhydrous solvents for all manipulations.

This detailed protocol provides a robust framework for the successful synthesis of this compound phosphoramidite, enabling its application in the synthesis of modified oligonucleotides for various research and therapeutic purposes.

References

Application Notes and Protocols for Solid-Phase DNA Synthesis Using N6-Dimethylaminomethylidene Isoguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (isoG) is a structural isomer of guanosine that offers unique base-pairing properties, distinct from the canonical Watson-Crick interactions. Its ability to form a stable base pair with isocytosine (isoC) and other modified bases makes it a valuable tool in the development of therapeutic oligonucleotides, diagnostic probes, and nanomaterials. The N6-Dimethylaminomethylidene protecting group provides a labile shield for the exocyclic amine of isoguanosine, enabling its efficient incorporation into synthetic DNA strands via solid-phase phosphoramidite chemistry. These application notes provide detailed protocols for the synthesis of the N6-Dimethylaminomethylidene isoguanosine phosphoramidite, its use in solid-phase DNA synthesis, and the subsequent deprotection of the resulting oligonucleotide.

Data Presentation

Table 1: Coupling Efficiency of N6-Formamidine Protected Isoguanosine Phosphoramidite

| Protecting Group | Coupling Efficiency | Method of Determination |

| N,N-diisobutylformamidine | > 97% | Dimethoxytrityl (DMT) cation release assay |

Note: Data for the closely related N,N-diisobutylformamidine protecting group is presented as a proxy for this compound due to the high structural and chemical similarity.

Experimental Protocols

Protocol 1: Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite

This protocol outlines the synthesis of the phosphoramidite building block required for solid-phase DNA synthesis.

Materials:

-

2'-deoxyisoguanosine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyridine, anhydrous

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Protection of the N6-amino group:

-

Dissolve 2'-deoxyisoguanosine in anhydrous methanol.

-

Add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Evaporate the solvent under reduced pressure to obtain the N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.

-

-

5'-O-DMT protection:

-

Co-evaporate the product from the previous step with anhydrous pyridine.

-

Dissolve the dried product in anhydrous pyridine.

-

Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with methanol.

-

Extract the product with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine by silica gel column chromatography.

-

-

Phosphitylation:

-

Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

-

Add N,N-Diisopropylethylamine (DIPEA).

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with methanol.

-

Extract the phosphoramidite with dichloromethane, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

-

Purify the final N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite by silica gel column chromatography to yield a white foam.

-

Protocol 2: Solid-Phase Oligonucleotide Synthesis

This protocol describes the incorporation of the modified isoguanosine phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

-

N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite

-

Standard DNA phosphoramidites (dA, dC, dG, T)

-

Controlled Pore Glass (CPG) solid support

-

Standard reagents for automated DNA synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking solution)

-

Anhydrous acetonitrile

Procedure:

-

Preparation:

-

Dissolve the N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

Install the phosphoramidite solution on a designated port of the automated DNA synthesizer.

-

Program the desired oligonucleotide sequence into the synthesizer, indicating the position(s) for the modified isoguanosine incorporation.

-

-

Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

-

Coupling: Activation of the incoming phosphoramidite (standard or modified) with an activator (e.g., 5-ethylthio-1H-tetrazole or dicyanoimidazole) and subsequent reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide. For the this compound phosphoramidite, an extended coupling time of 5-10 minutes is recommended to ensure high coupling efficiency.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the newly formed phosphite triester linkage to the more stable phosphate triester using an iodine solution.

-

-

Chain Elongation: Repeat the synthesis cycle until the desired oligonucleotide length is achieved.

-

Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").

Protocol 3: Cleavage and Deprotection of the Oligonucleotide

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.

Materials:

-

CPG solid support with the synthesized oligonucleotide

-

Concentrated aqueous ammonium hydroxide (28-30%)

-

Sterile, nuclease-free water

Procedure:

-

Cleavage from Support and Base Deprotection:

-

Transfer the CPG support from the synthesis column to a screw-cap vial.

-

Add concentrated aqueous ammonium hydroxide to the vial, ensuring the support is fully submerged.

-

Seal the vial tightly and heat at 55-60°C for 12-16 hours. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl phosphate protecting groups and the base protecting groups, including the N6-Dimethylaminomethylidene group from isoguanosine.

-

Cool the vial to room temperature.

-

-

Oligonucleotide Recovery:

-

Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG support behind.

-

Wash the CPG support with a small volume of sterile water and combine the wash with the initial supernatant.

-

Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

-

-

Purification:

-

Resuspend the dried oligonucleotide pellet in sterile, nuclease-free water.

-

Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification. The choice of purification method will depend on the desired purity and the length of the oligonucleotide.

-

-

Analysis:

Mandatory Visualization

Caption: Workflow for solid-phase synthesis of DNA containing this compound.

References

Application Note: Mass Spectrometry Analysis of Oligonucleotides Containing N6-Dimethylaminomethylidene isoguanosine

Abstract

This application note details a robust methodology for the characterization of synthetic oligonucleotides containing the modified base N6-Dimethylaminomethylidene isoguanosine (iGDMAM) using liquid chromatography-mass spectrometry (LC-MS). The protocol outlines procedures for sample preparation, LC separation, and high-resolution mass spectrometry analysis to confirm the identity, purity, and integrity of these modified oligonucleotides. The methods described are crucial for quality control in the manufacturing of therapeutic and research-grade oligonucleotides.

Introduction

Oligonucleotide therapeutics represent a rapidly growing class of drugs. Chemical modifications to the nucleobases, sugar, or phosphate backbone are often employed to enhance their stability, efficacy, and pharmacokinetic properties. This compound is one such modification designed to modulate the hybridization properties and biological activity of oligonucleotides. Accurate and comprehensive characterization of these modified oligonucleotides is essential to ensure their quality and safety.[1] Mass spectrometry (MS) is a powerful analytical technique for the detailed structural elucidation and quantification of oligonucleotides and their impurities.[2][3][4] This note provides a detailed protocol for the analysis of iGDMAM-containing oligonucleotides using electrospray ionization mass spectrometry (ESI-MS).

Experimental Design

The overall workflow for the analysis consists of oligonucleotide purification, enzymatic digestion (optional), liquid chromatography separation, and mass spectrometry detection.

Caption: Experimental workflow for LC-MS analysis of modified oligonucleotides.

Materials and Methods

Materials

-

iGDMAM-containing oligonucleotide

-

Nuclease P1 (Sigma-Aldrich)

-

Bacterial Alkaline Phosphatase (Sigma-Aldrich)

-

Ammonium acetate (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Micro Bio-Spin 6 columns (Bio-Rad)

Protocol 1: Oligonucleotide Purification

-

Synthesized oligonucleotides containing the iGDMAM modification are first purified to remove failure sequences and protecting groups.[2]

-

Purification is performed using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

For HPLC purification, a reverse-phase column (e.g., C18) is typically used with a triethylammonium acetate (TEAA) buffer system.

-

The collected fractions containing the full-length product are desalted using a suitable method, such as ethanol precipitation or size-exclusion chromatography.

Protocol 2: Enzymatic Digestion for Nucleoside Composition Analysis (Optional)

For confirmation of the modified nucleoside incorporation, the oligonucleotide can be digested down to its constituent nucleosides.

-

Dissolve approximately 1 A260 unit of the purified oligonucleotide in 20 µL of 20 mM ammonium acetate buffer (pH 7.5).

-

Add 2 units of Nuclease P1 and 5 units of bacterial alkaline phosphatase.

-

Incubate the mixture at 37°C for 2 hours.

-

The resulting mixture of nucleosides can be directly analyzed by LC-MS.

Protocol 3: LC-MS Analysis

-

Liquid Chromatography:

-

Column: A high-resolution reverse-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile/Water.

-

Gradient: A linear gradient from 5% to 50% B over 30 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 60°C.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.

-

Ionization Mode: Negative Ion Electrospray Ionization (ESI-).

-

Mass Range: m/z 400-2000.

-

Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass of the oligonucleotide.

-

Results and Discussion

The successful synthesis of an iGDMAM-containing oligonucleotide is confirmed by comparing the experimentally determined molecular weight with the theoretical calculated mass.

Data Presentation

Table 1: Theoretical and Observed Masses of an iGDMAM-Containing 20-mer Oligonucleotide

| Sequence (5' to 3') | Modification | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

| GCT GAC (iGDMAM)TA GCT AGC TAG C | This compound | 6189.12 | 6189.15 | 4.8 |

Table 2: Common Impurities Observed in the Synthesis of iGDMAM-Oligonucleotides

| Impurity Type | Description | Mass Difference from Full-Length Product (Da) |

| n-1 | Deletion of one nucleotide | - (mass of deleted nucleotide) |

| n+1 | Addition of one nucleotide | + (mass of added nucleotide) |

| Depurination | Loss of a purine base | -135 (dG) or -151 (dA) |

| Incomplete Deprotection | Retention of protecting groups (e.g., DMT) | +302 (DMT) |

The high-resolution mass spectrum allows for the identification of various synthesis-related impurities.[5] Common impurities include deletion sequences (n-1), addition sequences (n+1), and species resulting from incomplete deprotection or base modification side-reactions.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be employed to confirm the sequence of the oligonucleotide and pinpoint the location of the iGDMAM modification. The fragmentation of oligonucleotides in negative ion mode typically yields a-, a-B, w-, and y-type ions. The mass shift corresponding to the iGDMAM modification will be observed in the fragment ions containing this modified base.

Caption: General fragmentation pathways for oligonucleotides in negative ion mode MS/MS.

Conclusion

The LC-MS method described in this application note provides a reliable and accurate means for the characterization of oligonucleotides containing the this compound modification. This protocol is essential for ensuring the identity, purity, and quality of synthetic oligonucleotides intended for therapeutic or research applications. The high-resolution mass spectrometry data allows for unambiguous confirmation of the molecular weight and facilitates the identification of low-level impurities.

References

- 1. Current State of Oligonucleotide Characterization Using Liquid Chromatography-Mass Spectrometry: Insight into Critical Issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. idtdna.com [idtdna.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. web.colby.edu [web.colby.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for NMR Spectroscopy of N6-Dimethylaminomethylidene Isoguanosine-Modified DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the study of N6-Dimethylaminomethylidene isoguanosine (dmf-iG)-modified DNA using Nuclear Magnetic Resonance (NMR) spectroscopy. Isoguanosine is an isomer of guanosine and a product of oxidative DNA damage that can lead to mutations.[1][2] The N6-dimethylaminomethylidene group is commonly used as a protecting group for the amino function of guanosine during solid-phase oligonucleotide synthesis. While this group is typically removed during standard deprotection, its retention would result in a modified nucleobase with altered hydrogen bonding and steric properties. This document outlines the protocols for the synthesis, purification, and NMR analysis of DNA oligonucleotides containing this specific modification. It includes detailed experimental procedures, data analysis strategies, and illustrative data to guide researchers in characterizing the structural and dynamic properties of such modified DNA.

Introduction to this compound in DNA

Isoguanosine (iG) is a structural isomer of guanosine (G) and is of significant interest in chemical biology and drug development.[3] Its presence in DNA, often as a result of oxidative stress, can disrupt normal Watson-Crick base pairing and affect DNA replication and transcription.[1][2] The N6-dimethylaminomethylidene (dmf) group is a formamidine-based protecting group frequently employed in oligonucleotide synthesis to prevent unwanted side reactions at the exocyclic amino group of guanine. While standard deprotection protocols are designed to remove this group, specific applications might explore the consequences of its retention, creating a novel DNA modification.

NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of nucleic acids in solution.[2][4] It provides atomic-level information on base pairing, backbone conformation, and the structural perturbations introduced by modified nucleosides. This guide provides the necessary protocols to apply NMR spectroscopy to elucidate the structural features of dmf-iG-modified DNA.

Synthesis and Purification of dmf-iG-Modified Oligonucleotides

The synthesis of oligonucleotides containing a dmf-iG modification follows standard phosphoramidite chemistry on an automated DNA synthesizer. The key is the use of an N6-dmf-protected isoguanosine phosphoramidite and a modified deprotection protocol to retain the dmf group.

Protocol 2.1: Solid-Phase DNA Synthesis

-

Phosphoramidite: Utilize the desired N6-dmf-isoguanosine phosphoramidite along with standard DNA phosphoramidites (dA, dC, dG, T).

-

Synthesis Cycle: Employ a standard synthesis protocol on an automated DNA synthesizer. The coupling time for the modified phosphoramidite may need to be extended to ensure high coupling efficiency.[5]

-

Cleavage and Deprotection (Modified Protocol):

-

To retain the acid-labile dmf group, avoid the standard final acid wash (e.g., trichloroacetic acid) to remove the 5'-DMT group if the oligo is to be purified with the DMT-on.

-

For cleavage from the solid support and removal of phosphate and base protecting groups (other than the N6-dmf on isoguanosine), use a mild deprotection strategy. Instead of concentrated ammonium hydroxide or AMA (Ammonium hydroxide/Methylamine), which would remove the dmf group, a milder base is required.[6][7]

-

A potential mild deprotection condition is 0.05 M potassium carbonate in methanol for 4 hours at room temperature.[8] This has been used for other sensitive modifications. Note: This step requires optimization to ensure complete removal of other protecting groups while retaining the dmf moiety.

-

Protocol 2.2: Purification of the Modified Oligonucleotide

-